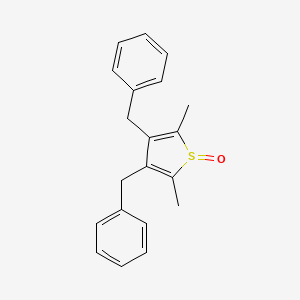
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions, and two phenylmethyl groups at the 3 and 4 positions, with an oxide group attached to the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a sulfur source.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl halides and a strong base.
Addition of Phenylmethyl Groups: The phenylmethyl groups can be added through Friedel-Crafts alkylation reactions using benzyl chloride and a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring.
Coupling Reactions: The phenylmethyl groups can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Coupling: Palladium catalysts, copper catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling: Biphenyl derivatives.
Applications De Recherche Scientifique
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide involves its interaction with molecular targets and pathways. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-: Lacks the oxide group, resulting in different reactivity and properties.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfone: Contains a sulfone group instead of an oxide, leading to different chemical behavior.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfoxide: Contains a sulfoxide group, which has intermediate properties between the sulfide and sulfone.
Uniqueness
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
178875-14-4 |
|---|---|
Formule moléculaire |
C20H20OS |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3,4-dibenzyl-2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C20H20OS/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)22(15)21)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clé InChI |
WYGKLUBPLMTKQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1=O)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
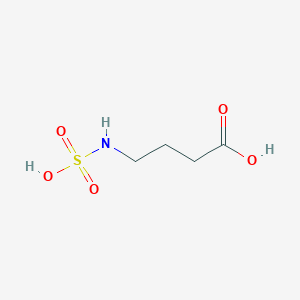
silane](/img/structure/B12558763.png)
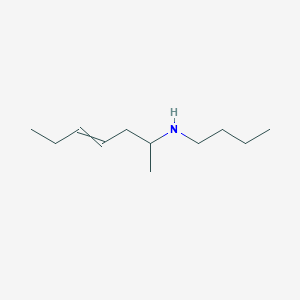
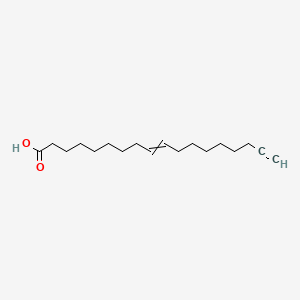
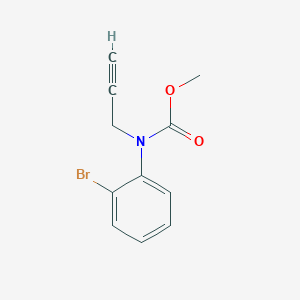
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
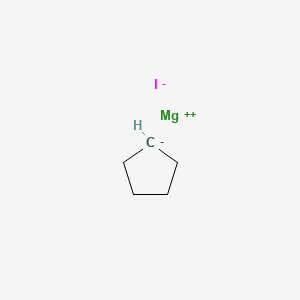
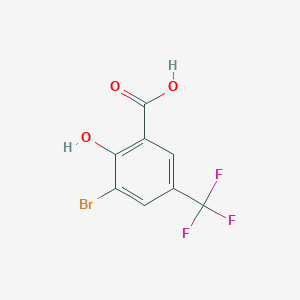
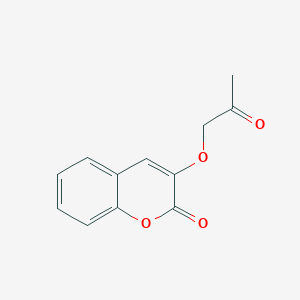
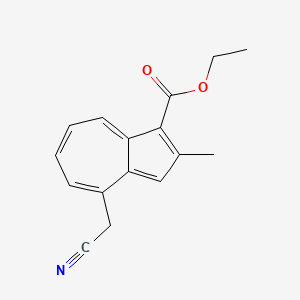
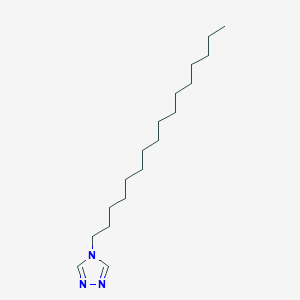
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
